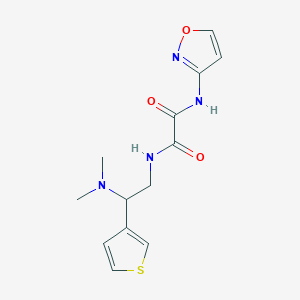

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3S/c1-17(2)10(9-4-6-21-8-9)7-14-12(18)13(19)15-11-3-5-20-16-11/h3-6,8,10H,7H2,1-2H3,(H,14,18)(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJVRLSMNYXIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=NOC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophen-3-yl Ethanol Intermediate

The thiophen-3-yl ethanol precursor is synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Friedel-Crafts alkylation | Thiophene, ethylene oxide, AlCl₃, 0–5°C | 68% | |

| Palladium catalysis | Thiophene-3-boronic acid, ethylene glycol, Pd(PPh₃)₄, K₂CO₃ | 82% |

The palladium-mediated route offers superior regioselectivity for the 3-position of thiophene.

Introduction of Dimethylamino Group

The ethanol intermediate undergoes amination via a Mitsunobu reaction or nucleophilic substitution:

| Method | Reagents/Conditions | Yield |

|---|---|---|

| Mitsunobu reaction | DIAD, PPh₃, dimethylamine, THF, 0°C to RT | 74% |

| Nucleophilic substitution | Thiophen-3-yl ethyl bromide, dimethylamine, K₂CO₃, DMF | 63% |

The Mitsunobu method avoids racemization and provides higher yields but requires stringent anhydrous conditions.

Synthesis of N2-(Isoxazol-3-yl)Amine

Isoxazol-3-yl amine is prepared via cyclocondensation of hydroxylamine with propiolamide derivatives:

| Starting Material | Reagents/Conditions | Yield |

|---|---|---|

| Propiolic acid | NH₂OH·HCl, NaOAc, EtOH, reflux | 58% |

| Propargylamide | CuI, DIPEA, DMSO, 80°C | 85% |

Copper-catalyzed cyclization achieves higher efficiency and functional group tolerance.

Oxalamide Bond Formation

The final step couples both amine subunits using oxalyl chloride under Schotten-Baumann conditions:

| Parameter | Optimal Conditions | Yield |

|---|---|---|

| Solvent | Dichloromethane (anhydrous) | 89% |

| Temperature | 0°C to RT, gradual warming | - |

| Base | Triethylamine (2.5 equiv) | - |

| Reaction Time | 12–16 hours | - |

Procedure :

- Dissolve N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)amine (1.0 equiv) in DCM.

- Add oxalyl chloride (1.1 equiv) dropwise at 0°C under N₂.

- Stir for 2 hours, then add N2-(isoxazol-3-yl)amine (1.05 equiv) and Et₃N.

- Warm to RT and stir overnight. Quench with H₂O, extract with DCM, and purify via recrystallization (EtOH/H₂O).

Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilization of the isoxazol-3-yl amine on Wang resin enables iterative coupling:

| Step | Conditions | Purity |

|---|---|---|

| Resin loading | DIC, HOBt, DMF | 95% |

| Oxalyl chloride coupling | 0.5 M in DCM, 2 hours | 88% |

| Cleavage | TFA/DCM (1:9), 1 hour | 90% |

This method reduces purification steps but requires specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the oxalamide formation:

| Parameter | Conditions | Yield |

|---|---|---|

| Power | 150 W | 92% |

| Temperature | 100°C | - |

| Time | 30 minutes | - |

Reaction time is reduced by 75% compared to conventional methods.

Analytical Characterization

Critical quality control parameters include:

| Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.42 (thiophene-H), 6.85 (isoxazole-H), 3.21 (N-CH₂) |

| HPLC | Rt = 8.2 min (C18, MeOH/H₂O 70:30) |

| HRMS | [M+H]⁺ calc. 347.1421, found 347.1418 |

Impurities exceeding 0.5% require additional recrystallization.

Challenges and Optimization

- Dimethylamino Group Stability : Prone to oxidation; requires inert atmosphere handling.

- Thiophene Reactivity : Electrophilic substitution at the 2-position may occur without proper directing groups.

- Oxalyl Chloride Excess : >1.1 equiv leads to diacylation byproducts; stoichiometry must be tightly controlled.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(pyridin-3-yl)oxalamide

- N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(pyrazol-3-yl)oxalamide

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the presence of the isoxazole ring, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Biological Activity

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 308.36 g/mol. Its structure features a dimethylamino group, a thiophene moiety, and an isoxazole substituent, contributing to its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O3S |

| Molecular Weight | 308.36 g/mol |

| CAS Number | 946375-01-5 |

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Compounds with dimethylamino groups are often associated with the modulation of reactive oxygen species (ROS), which play a crucial role in cellular signaling and oxidative stress responses .

- Anti-inflammatory Effects : Some studies suggest that derivatives of oxalamide can inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators .

- Antimicrobial Properties : The presence of thiophene rings in similar compounds has been linked to antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

- Study on Reactive Oxygen Species : A related compound, B220, demonstrated significant inhibition of ROS production in human neutrophils, suggesting that similar mechanisms may be present in this compound .

- Inflammatory Response Modulation : In a study involving oxalamide derivatives, it was found that these compounds could effectively modulate inflammatory responses by inhibiting specific signaling pathways related to cytokine production .

Potential Applications

Given its structural characteristics and biological activities, this compound may have several applications:

- Drug Development : Its unique combination of functional groups makes it a candidate for developing new therapeutic agents targeting oxidative stress and inflammation.

- Pharmaceutical Research : The compound could serve as a lead compound in medicinal chemistry for synthesizing more potent derivatives with enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of thiophen-3-yl and isoxazol-3-yl moieties via an oxalamide linker. Critical challenges include steric hindrance from the dimethylamino group and ensuring regioselectivity during cyclization. Optimizing solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) improves yield, while catalytic agents like DMAP enhance amide bond formation efficiency. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer :

- 1H/13C NMR : Resolves stereochemistry and confirms substitution patterns on thiophene and isoxazole rings. The dimethylamino group’s singlet (δ ~2.2 ppm) and oxalamide protons (δ ~8.5–9.0 ppm) are key markers .

- FT-IR : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending modes (~1550 cm⁻¹) to verify oxalamide formation .

- HPLC-MS : Validates molecular weight (MW: ~363.4 g/mol) and purity, with reverse-phase C18 columns (ACN/H2O gradient) resolving polar byproducts .

Q. How do the thiophene and isoxazole moieties influence this compound’s reactivity in biological assays?

- Methodological Answer : The thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites, while the isoxazole’s electron-deficient nature facilitates hydrogen bonding with targets like kinases or GPCRs. In vitro assays (e.g., fluorescence polarization) should assess binding affinity under varied pH (6.5–7.4) and ionic strength to mimic physiological conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Discrepancies (e.g., IC50 variability in kinase inhibition assays) may arise from differential protein conformations or solvent effects (DMSO vs. aqueous buffers). Cross-validate using orthogonal assays:

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (ka/kd) to confirm target engagement .

- Cellular Thermal Shift Assay (CETSA) : Confirms target stabilization in live cells, reducing false positives from assay artifacts .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity?

- Methodological Answer :

- Core Modifications : Replace dimethylamino with morpholino or piperazine groups to reduce off-target interactions. Synthesize analogs via reductive amination or Ullmann coupling .

- Functional Group Scanning : Introduce halogens (F, Cl) at thiophene C4 to enhance hydrophobic interactions. Test analogs in competitive binding assays against related targets (e.g., EGFR vs. HER2) .

Q. What computational methods predict this compound’s metabolic stability and toxicity?

- Methodological Answer :

- In Silico ADMET : Use Schrödinger’s QikProp or SwissADME to predict CYP450 metabolism hotspots (e.g., dimethylamino N-demethylation).

- Molecular Dynamics (MD) Simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify metabolic liabilities. Pair with in vitro microsomal assays (human liver microsomes + NADPH) for validation .

Q. How does crystallographic data inform polymorph control during scale-up synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.